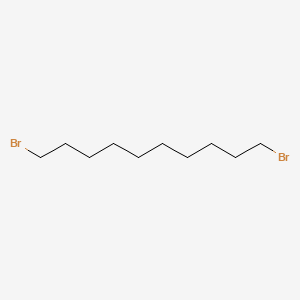

1,10-Dibromodecane

描述

属性

IUPAC Name |

1,10-dibromodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063298 | |

| Record name | 1,10-Dibromodecane- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; mp = 25-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1,10-Dibromodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4101-68-2 | |

| Record name | 1,10-Dibromodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,10-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Dibromodecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1,10-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Dibromodecane- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-dibromodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,10-Dibromodecane from 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-dibromodecane from its precursor, 1,10-decanediol. This document details established experimental protocols, presents a comparative analysis of different synthetic methodologies, and includes visualizations of the experimental workflows. The information is intended to equip researchers, scientists, and professionals in drug development and other chemical industries with the necessary knowledge to effectively produce this compound, a key intermediate in various organic syntheses.

Introduction

This compound is a valuable bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and surfactants.[1] Its ten-carbon chain with terminal bromine atoms allows for the facile introduction of a decamethylene spacer into molecular structures. The synthesis of this compound is most commonly achieved through the dibromination of 1,10-decanediol. This guide will focus on two prominent methods for this conversion: the use of aqueous hydrobromic acid with azeotropic water removal and the application of anhydrous hydrogen bromide gas.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for the preparation of this compound from 1,10-decanediol depends on several factors, including available equipment, desired yield, and safety considerations. Below is a summary of two established methods with their respective quantitative data.

| Parameter | Method 1: Aqueous Hydrobromic Acid | Method 2: Gaseous Hydrogen Bromide |

| Brominating Agent | 48% aqueous hydrobromic acid | Dry hydrogen bromide gas |

| Solvent/Medium | Octane | None (neat reaction) |

| Reaction Temperature | 145-150°C (oil bath) | 95-100°C, then raised to 135°C |

| Reaction Time | 7 hours | Not specified, reaction progress monitored |

| Key Equipment | Round-bottom flask, fractionating column, Dean-Stark trap | Gas dispersion tube, heating mantle |

| Reported Yield | 91%[2] | Not explicitly quantified, but expected to be high |

| Work-up Procedure | Washing with H₂SO₄, neutralization, solvent removal, distillation | Separation of aqueous layer, washing with water and Na₂CO₃ solution, vacuum distillation[1] |

Experimental Protocols

Method 1: Synthesis using Aqueous Hydrobromic Acid

This procedure utilizes 48% aqueous hydrobromic acid in the presence of a high-boiling organic solvent to drive the reaction to completion by removing water via azeotropic distillation.[2]

Materials:

-

1,10-Decanediol

-

48% aqueous hydrobromic acid (HBr)

-

Octane

-

85% v/v Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Single-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating oil bath

-

Fractionating column

-

Dean-Stark trap

-

Condenser

-

Separatory funnel

-

Vigreux column

-

Kugelrohr distillation apparatus (or standard distillation setup)

Procedure:

-

Reaction Setup: In a single-necked, round-bottomed flask, combine 1,10-decanediol (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (in a 7:1 volume-to-weight ratio relative to the diol).[2] Equip the flask with a magnetic stir bar, a fractionating column, a Dean-Stark trap, and a condenser.

-

Azeotropic Distillation: Heat the reaction mixture in an oil bath set to 145-150°C with vigorous stirring.[2] Collect the lower aqueous layer from the Dean-Stark trap as it forms. The initial boiling point of the azeotrope will be around 89-92°C.[2]

-

Reaction Progression: Continue to collect the aqueous distillate until approximately half of the theoretical amount of water has been removed. At this point, the temperature at the head of the fractionating column will begin to rise.[2]

-

Reflux and Completion: Adjust the condenser for total reflux and continue heating for several hours. Afterwards, reconfigure for distillation and collect the remaining aqueous phase for an additional hour, during which the head temperature may rise to 96-100°C.[2]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the octane phase to a separatory funnel and wash it with cold 85% v/v sulfuric acid to remove any unreacted bromoalkanol.[2]

-

Neutralize the octane solution by washing with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the octane solvent under reduced pressure using a Vigreux column.[2]

-

Purify the resulting residue by Kugelrohr distillation to obtain pure this compound.[2]

-

Method 2: Synthesis using Gaseous Hydrogen Bromide

This method involves the direct reaction of molten 1,10-decanediol with a stream of dry hydrogen bromide gas.[1][3]

Materials:

-

1,10-Decanediol

-

Dry hydrogen bromide (HBr) gas

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

Equipment:

-

Three-necked, round-bottomed flask

-

Gas dispersion tube (gas inlet tube)

-

Mechanical stirrer

-

Heating mantle

-

Thermometer

-

Condenser

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Place 1,10-decanediol into a three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas dispersion tube extending below the surface of the diol, a thermometer, and a condenser.

-

Initial Reaction: Heat the 1,10-decanediol to 95-100°C with stirring to create a molten state.[1][3] Introduce a steady stream of dry hydrogen bromide gas into the molten diol.[1][3]

-

Reaction Completion: Continue bubbling HBr gas through the mixture until it is saturated. Subsequently, raise the temperature to 135°C and continue to slowly introduce hydrogen bromide gas.[1][3] The reaction progress can be monitored by periodically taking small aliquots and analyzing them (e.g., by TLC or GC).

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the product with a 10% sodium carbonate solution to remove any residual acid.[1][3]

-

Dry the organic layer with anhydrous calcium chloride.

-

Perform vacuum distillation, collecting the fraction at 139-142°C (at 0.266 kPa), to yield the purified this compound.[1]

-

Visualizations

The following diagrams illustrate the experimental workflows for the two described synthetic methods.

References

Spectroscopic Analysis of 1,10-Dibromodecane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,10-dibromodecane, a key intermediate in various organic syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 4101-68-2, Molecular Formula: C₁₀H₂₀Br₂) is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.41 | Triplet | 4H | α-CH₂ (Br-CH₂ -CH₂-) |

| 1.85 | Quintet | 4H | β-CH₂ (Br-CH₂-CH₂ -CH₂-) |

| 1.43 | Multiplet | 4H | γ-CH₂ (Br-CH₂-CH₂-CH₂ -CH₂-) |

| 1.30 | Multiplet | 8H | δ, ε-CH₂ (-CH₂-CH₂ -CH₂ -CH₂-CH₂-) |

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 33.9 | α-CH₂ (C H₂-Br) |

| 32.8 | β-CH₂ (-C H₂-CH₂-Br) |

| 28.7 | γ-CH₂ (-C H₂-CH₂-CH₂-Br) |

| 29.4 | δ, ε-CH₂ (-CH₂-C H₂-C H₂-CH₂-CH₂-Br) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2854 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1250 | Medium | CH₂ wag |

| 648 | Strong | C-Br stretch |

Sample Phase: Gas.[2]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 135 | 43.6 | [C₄H₈Br]⁺ |

| 137 | 42.9 | [C₄H₈Br]⁺ (Isotope peak with ⁸¹Br) |

| 55 | 100.0 | [C₄H₇]⁺ |

| 41 | 62.7 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV.[1] The molecular ion peak is often not observed or is of very low intensity in the electron ionization mass spectrum of long-chain dibromoalkanes due to facile fragmentation.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

2.1.1 Sample Preparation

-

Dissolve approximately 5-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] Deuterated solvents are used to avoid interference from proton signals of the solvent.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

If a chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[3]

2.1.2 Data Acquisition

-

The NMR spectrometer consists of a strong superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.[5]

-

The sample is placed in the magnet, and the nuclei align with the magnetic field.[4]

-

A series of RF pulses are applied to the sample to excite the ¹H or ¹³C nuclei.

-

The free induction decay (FID), which is the signal emitted as the nuclei relax, is detected.

-

The FID is converted into a spectrum (intensity vs. frequency) using a Fourier transform.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

2.2.1 Sample Preparation

-

Liquid Film (for low-melting solids): Gently melt a small amount of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. These salt plates are transparent to infrared radiation.

-

Solution: Dissolve the sample in an IR-transparent solvent like carbon tetrachloride (CCl₄) and place it in a sample cell.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal (e.g., ZnSe or diamond) and apply pressure.[9]

2.2.2 Data Acquisition

-

An IR instrument contains a source of infrared radiation, a sample holder, and a detector.[8]

-

A background spectrum of the empty sample holder (or pure solvent) is first recorded.

-

The sample is placed in the path of the IR beam.

-

The detector measures the amount of radiation that passes through the sample at different wavenumbers.

-

The instrument plots the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10]

2.3.1 Sample Introduction and Ionization

-

A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, this can be done via direct insertion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are converted into ions.[11] For electron ionization (EI), a high-energy electron beam bombards the sample, knocking off an electron to form a radical cation (molecular ion).[12]

2.3.2 Mass Analysis and Detection

-

The newly formed ions are accelerated by an electric field.

-

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio.[12]

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound(4101-68-2) 1H NMR spectrum [chemicalbook.com]

- 2. Decane, 1,10-dibromo- [webbook.nist.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Experimental Design [web.mit.edu]

- 8. webassign.net [webassign.net]

- 9. amherst.edu [amherst.edu]

- 10. fiveable.me [fiveable.me]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Reactivity of 1,10-Dibromodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dibromodecane is a linear bifunctional organobromine compound with the chemical formula C₁₀H₂₀Br₂. Its structure, consisting of a ten-carbon aliphatic chain flanked by two bromine atoms, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound, including detailed experimental protocols and visual representations of its applications in synthetic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who utilize or are considering the use of this important chemical intermediate.

Solubility Profile

The solubility of this compound is dictated by its long, nonpolar alkyl chain and the presence of two polar carbon-bromine bonds. As a general principle, "like dissolves like," meaning nonpolar or weakly polar compounds are more soluble in nonpolar solvents, while polar compounds are more soluble in polar solvents.[1][2] Due to its predominantly nonpolar character, this compound exhibits poor solubility in water but is readily soluble in a wide range of common organic solvents.[1][2][3][4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, the following table summarizes its expected qualitative solubility based on the general behavior of long-chain alkyl halides.[1][4][5]

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Water | H₂O | Highly Polar | Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Very Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Very Soluble |

| Ethyl Acetate | C₄H₈O₂ | Weakly Polar | Very Soluble |

| Toluene | C₇H₈ | Nonpolar | Very Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, hexane, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 g of this compound to a clean, dry test tube.

-

Using a pipette, add 2 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at that concentration.

-

If a significant amount of solid remains, the compound is classified as "insoluble" or "sparingly soluble."

-

To further assess sparingly soluble compounds, the mixture can be gently heated. If the solid dissolves upon heating and recrystallizes upon cooling, this indicates temperature-dependent solubility.

-

Repeat this procedure for each solvent to be tested.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the two primary bromine atoms, which are good leaving groups in nucleophilic substitution reactions. The long alkyl chain provides flexibility and influences the physical properties of the resulting products. Key reactions of this compound include nucleophilic substitution, Wurtz coupling, and polymerization.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[3] In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. Given the presence of two bromine atoms, both mono- and di-substitution products can be formed, depending on the stoichiometry of the reactants.

The reaction of this compound with sodium or potassium cyanide is a classic method for chain extension and the introduction of nitrile functionalities. The resulting dinitrile can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine.

Reaction:

Br-(CH₂)₁₀-Br + 2 NaCN → NC-(CH₂)₁₀-CN + 2 NaBr

This protocol is adapted from procedures for the cyanation of alkyl halides using dimethyl sulfoxide (DMSO) as the solvent.[6][7][8]

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Diatomaceous earth

Procedure:

-

Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1 equivalent) in DMSO.

-

Add sodium cyanide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dodecanedinitrile.

-

The product can be further purified by vacuum distillation or recrystallization.

The reaction with sodium azide provides a convenient route to the corresponding diazide, which can then be reduced to the diamine. This is a key step in the synthesis of various nitrogen-containing compounds.[9]

Reaction:

Br-(CH₂)₁₀-Br + 2 NaN₃ → N₃-(CH₂)₁₀-N₃ + 2 NaBr

This protocol is adapted from general procedures for the azidation of alkyl halides.[10][11]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

Procedure:

-

Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a fume hood. Avoid contact with acids and metals.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or DMSO.

-

Add sodium azide (2.5 equivalents) to the solution.

-

Heat the mixture to 60-80 °C with stirring.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹). The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 1,10-diazidodecane.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal to form a new carbon-carbon bond.[12][13][14] When this compound is subjected to Wurtz conditions, an intramolecular reaction can occur to form a cyclodecane, although intermolecular polymerization is a significant competing reaction. The classical Wurtz reaction often suffers from low yields and side reactions.[13][15]

Intramolecular Reaction:

Br-(CH₂)₁₀-Br + 2 Na → cyclo-(CH₂)₁₀ + 2 NaBr

This protocol is based on general principles of the Wurtz reaction. High dilution conditions are necessary to favor the intramolecular cyclization over intermolecular polymerization.

Materials:

-

This compound

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Large three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

Caution: Sodium metal is highly reactive and flammable. Handle under an inert atmosphere (nitrogen or argon).

-

Set up a large three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dried.

-

Place a dispersion of sodium metal (2.2 equivalents) in anhydrous diethyl ether or THF in the flask under an inert atmosphere.

-

In the dropping funnel, prepare a dilute solution of this compound (1 equivalent) in the same anhydrous solvent.

-

With vigorous stirring, slowly add the this compound solution to the sodium dispersion over a period of several hours to maintain high dilution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and cautiously quench the excess sodium with a small amount of ethanol, followed by water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and analyze the product mixture for the presence of cyclodecane and polymeric byproducts. Purification is typically achieved by distillation or chromatography.

Polymer Synthesis

This compound is a valuable monomer in the synthesis of various polymers. It can be used in polycondensation reactions to create polyesters, polyethers, and, after conversion to 1,10-diaminodecane, polyamides.

A common application of this compound is its conversion to 1,10-diaminodecane, which is then used in the synthesis of Nylon 10,10. The diamine is typically produced by the reaction of this compound with ammonia or through the reduction of dodecanedinitrile. The resulting 1,10-diaminodecane is then reacted with a 10-carbon dicarboxylic acid or its derivative (e.g., sebacoyl chloride) to form the polyamide.[16][17][18][19][20][21][22][23]

Reaction (Nylon 10,10 Synthesis):

n H₂N-(CH₂)₁₀-NH₂ + n ClOC-(CH₂)₈-COCl → [-NH-(CH₂)₁₀-NH-CO-(CH₂)₈-CO-]ₙ + 2n HCl

This protocol describes the synthesis of Nylon 10,10 via interfacial polymerization, a common and illustrative method.[16][19]

Materials:

-

1,10-Diaminodecane

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Deionized water

-

Beaker

-

Tweezers or a glass rod

Procedure:

-

Prepare an aqueous solution of 1,10-diaminodecane containing sodium hydroxide. The sodium hydroxide is used to neutralize the HCl byproduct of the reaction.

-

Prepare a solution of sebacoyl chloride in hexane.

-

Carefully pour the hexane solution of sebacoyl chloride as a layer on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers.

-

A film of Nylon 10,10 will form at the interface of the two immiscible liquids.

-

Using tweezers or a glass rod, gently grasp the polymer film at the center and slowly pull it out of the beaker. A continuous "rope" of nylon can be drawn.

-

The nylon rope can be wound onto a spool or a glass rod.

-

Wash the collected nylon thoroughly with water and then with ethanol or acetone to remove unreacted monomers and byproducts, and allow it to dry.

Visualizations

Synthesis of 1,10-Diaminodecane from this compound

The following diagram illustrates a typical two-step synthesis of 1,10-diaminodecane, a key monomer for polyamides, starting from this compound.

Caption: Workflow for the synthesis of 1,10-diaminodecane.

Interfacial Polymerization of Nylon 10,10

This diagram illustrates the process of interfacial polymerization to produce Nylon 10,10 from 1,10-diaminodecane and sebacoyl chloride.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. echemi.com [echemi.com]

- 3. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. adichemistry.com [adichemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Examples of the Wurtz Reaction Provide an example of the Wurtz reaction .. [askfilo.com]

- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 16. standring.weebly.com [standring.weebly.com]

- 17. Polymers: How to Make Nylon [home.miracosta.edu]

- 18. chm.uri.edu [chm.uri.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. O670: Polymerization – Synthesis of Nylon | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. Bot Verification [rasayanjournal.co.in]

Purity Analysis of 1,10-Dibromodecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1,10-dibromodecane, a key intermediate in various synthetic applications, including the development of novel therapeutics. Ensuring the high purity of this reagent is critical for the reproducibility of synthetic protocols and the quality of the final products. This document outlines the primary analytical techniques, potential impurities, and detailed experimental protocols for accurate purity determination.

Introduction to this compound and its Purity

This compound (CAS RN: 4101-68-2) is a linear, bifunctional alkyl halide widely used as a crosslinking agent and a precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants into the final product. Commercial grades of this compound typically specify a purity of greater than 95% to 97%, most commonly determined by Gas Chromatography (GC)[1][2].

Potential Impurities in this compound

A common synthetic route to this compound involves the reaction of 1,10-decanediol with hydrobromic acid[3][4][5]. Based on this synthesis, the most probable impurities include:

-

1,10-Decanediol: The unreacted starting material.

-

10-Bromodecan-1-ol: An intermediate product of the reaction.

-

Isomeric Dibromodecanes: While less common with this specific synthesis, other isomers could potentially be present.

-

Solvent Residues: Residual solvents from the reaction or purification steps.

The identification and quantification of these potential impurities are crucial for a complete purity assessment.

Analytical Methodologies for Purity Determination

The primary techniques for the purity analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information about the components of a sample.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or hexane.

-

Vortex the solution to ensure homogeneity.

2. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold: 10 minutes at 280 °C. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| MSD Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

3. Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage from the Total Ion Chromatogram (TIC).

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

1. Sample and Standard Preparation:

-

Select a suitable internal standard that has a known purity, is stable, does not react with the sample, and has signals that do not overlap with the analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are potential candidates.

-

Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a clean vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl3) that fully dissolves both the sample and the standard.

2. NMR Data Acquisition:

| Parameter | Recommended Setting |

| Spectrometer | Bruker 400 MHz or higher |

| Solvent | Chloroform-d (CDCl3) |

| Pulse Program | A standard 90° pulse sequence |

| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is often sufficient) |

| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans) |

3. Data Processing and Purity Calculation:

-

Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the two -CH2Br groups at approximately 3.4 ppm) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation

The following tables summarize the expected analytical data for the purity assessment of this compound.

Table 1: GC-MS Data for Purity Analysis of this compound

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Identification | Typical Abundance (%) |

| 1,10-Decanediol | Lower than product | 156 (M-H2O), 138, 129, 111, 97 | Starting Material | < 1.0 |

| 10-Bromodecan-1-ol | Lower than product | 222/224 (M-H2O), 135/137, 121/123, 97 | Intermediate | < 2.0 |

| This compound | ~15-20 | 300/302/304 (M+), 221/223, 135/137, 121/123, 55, 41 | Product | > 95.0 |

Table 2: ¹H NMR Data for Purity Analysis of this compound in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Br-CH₂ -(CH₂)₈-CH₂-Br | ~3.40 | Triplet | 4H |

| Br-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-Br | ~1.85 | Quintet | 4H |

| Br-(CH₂)₂-(CH₂)₆ -(CH₂)₂-Br | ~1.2-1.5 | Multiplet | 12H |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Experimental workflow for the purity analysis of this compound.

Caption: Potential impurity profile of this compound from its synthesis.

References

Thermogravimetric Analysis of 1,10-Dibromodecane: A Comprehensive Technical Guide

Affiliation: Google Research

Abstract

Introduction

1,10-Dibromodecane is a bifunctional long-chain alkane derivative with bromine atoms at its terminal positions. Its chemical structure lends it to various applications, including as a cross-linking agent, a monomer in polymerization reactions, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the thermal stability, decomposition kinetics, and composition of materials. This guide details a proposed methodology for the TGA of this compound and discusses its likely thermal decomposition mechanism.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting TGA data and understanding the compound's behavior under thermal stress.

| Property | Value |

| Molecular Formula | C₁₀H₂₀Br₂ |

| Molecular Weight | 300.07 g/mol |

| Appearance | Beige crystalline solid |

| Melting Point | 25-27 °C |

| Boiling Point | 160 °C at 15 mmHg |

| Density | 1.335 g/mL at 25 °C |

| CAS Number | 4101-68-2 |

Experimental Protocol: Thermogravimetric Analysis

The following protocol describes a standardized procedure for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600 °C is required. The instrument should have a programmable temperature controller and the ability to maintain a controlled inert atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

3.3. TGA Instrument Parameters

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Flow Rate | 50 mL/min |

| Crucible Type | Alumina (70 µL) |

| Data Collection | Mass (µg), Temperature (°C), Time (min) |

3.4. Experimental Procedure

-

Place the crucible containing the sample onto the TGA balance.

-

Tare the balance to zero.

-

Seal the furnace and purge with the inert gas for at least 30 minutes to ensure an oxygen-free environment.

-

Initiate the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

After the experiment, cool the furnace back to ambient temperature.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, peak decomposition temperatures, and total mass loss.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

Caption: TGA Experimental Workflow for this compound.

4.2. Plausible Thermal Decomposition Pathway

The thermal decomposition of long-chain alkyl bromides in an inert atmosphere is likely to proceed via a unimolecular elimination reaction, leading to the formation of an alkene and hydrogen bromide. For this compound, this process can occur at both ends of the molecule.

Caption: Plausible Thermal Decomposition of this compound.

Interpretation of Expected Results

Based on the proposed decomposition pathway, the TGA curve of this compound is expected to show a multi-step mass loss profile.

-

Initial Mass Loss: The first decomposition step would involve the elimination of one molecule of hydrogen bromide (HBr), resulting in the formation of 1-bromo-9-decene. This would correspond to a theoretical mass loss of approximately 26.9%.

-

Second Mass Loss: The subsequent decomposition of 1-bromo-9-decene would lead to the elimination of the second HBr molecule, forming 1,9-decadiene. This would result in an additional mass loss.

-

Further Decomposition: At higher temperatures, the resulting diene may undergo further fragmentation or charring, leading to additional mass loss.

The DTG curve, which represents the rate of mass loss, would show distinct peaks corresponding to each decomposition step, with the peak temperature indicating the point of maximum decomposition rate for that step.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While lacking specific experimental data, the outlined protocol and theoretical decomposition pathway offer a solid foundation for researchers and scientists to design and interpret TGA experiments for this compound. The thermal stability and decomposition characteristics are critical parameters for the safe and effective use of this compound in various industrial and research applications. Future experimental work is necessary to validate the proposed decomposition mechanism and to quantify the kinetic parameters of the decomposition process.

Crystal Structure of 1,10-Dibromodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 1,10-dibromodecane, a versatile α,ω-dihaloalkane utilized as a building block in organic synthesis and materials science. Understanding its solid-state structure is crucial for predicting its reactivity, physical properties, and potential applications in areas such as polymer chemistry and the synthesis of pharmaceutical intermediates.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.4574 Å |

| b | 5.2814 Å |

| c | 21.088 Å |

| β | 92.897° |

| Volume | 607.5 ų |

| Formula Units per Unit Cell (Z) | 2 |

Experimental Protocols

While the specific experimental details from the primary literature were not fully accessible, this section outlines a generalized, representative protocol for the synthesis, crystallization, and crystallographic analysis of this compound based on established methodologies for small organic molecules.

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 1,10-decanediol.

Materials:

-

1,10-decanediol

-

48% aqueous hydrobromic acid

-

Octane

-

85% v/v Sulfuric acid (for washing)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A mixture of 1,10-decanediol, an excess of 48% aqueous hydrobromic acid, and octane is heated to approximately 145-150°C with vigorous stirring. A Dean-Stark trap can be used to remove the water formed during the reaction.

-

The reaction is monitored until completion, typically over several hours.

-

After cooling, the organic phase is separated and washed with cold 85% sulfuric acid to remove unreacted alcohol and byproducts.

-

The organic layer is then neutralized with a sodium bicarbonate solution, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent (octane) is removed under reduced pressure, and the crude this compound can be purified by distillation or recrystallization to yield the final product.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a low-melting solid like this compound (melting point 25-27 °C), several techniques can be employed.

Slow Evaporation:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., a short-chain alcohol or a hydrocarbon solvent) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant, controlled temperature (often at or slightly below room temperature).

-

Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

Slow Cooling:

-

A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature.

-

The hot, saturated solution is filtered and then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures in a refrigerator.

-

The decrease in solubility upon cooling can lead to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

-

The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement:

-

The processed diffraction data are used to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This initial model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural determination of this compound.

Caption: Synthetic route to this compound.

Caption: Workflow for crystal structure determination.

1,10-Dibromodecane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,10-Dibromodecane

Chemical Identification

This compound, also known as decamethylene dibromide, is a halogenated aliphatic hydrocarbon.[1] It is commonly utilized as a monomer in polymerization reactions and as a reactant in various organic syntheses.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Decamethylene dibromide, a,ω-Dibromodecane[2][3] |

| CAS Number | 4101-68-2[3][4] |

| Molecular Formula | C10H20Br2[2][3][5] |

| Molecular Weight | 300.07 g/mol [3] |

| Chemical Structure | Br(CH2)10Br |

Hazard Identification and Classification

This compound is classified as an irritant.[3] While not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) by some suppliers, it is prudent to handle it with care as it may cause skin, eye, and respiratory irritation.[1][4][6]

| Hazard Statement | Classification |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

Signal Word: Warning[6]

NFPA Ratings (estimated): Health: 0, Flammability: 1, Instability: 0[4]

Physical and Chemical Properties

This compound is a beige, low-melting solid or crystalline mass at room temperature.[2][4]

| Property | Value |

| Appearance | Beige crystalline solid / low melting solid[3][4] |

| Odor | Odorless[4] |

| Melting Point | 25 - 30 °C / 77 - 86 °F[4] |

| Boiling Point | 160 °C / 320 °F @ 15 mmHg[4] |

| Flash Point | > 112 °C / > 233.6 °F (closed cup)[4] |

| Density | 1.335 g/mL at 25 °C |

| Solubility in Water | Insoluble[2] |

| Refractive Index | n20/D 1.4912 |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk and maintain chemical integrity.

4.1 Handling:

-

Avoid the formation and inhalation of dust, vapors, or mists.[4][7]

-

Use only in a well-ventilated area or under a chemical fume hood.[7][8]

-

Wash hands thoroughly after handling.[4]

-

Remove and wash contaminated clothing before reuse.[4]

4.2 Storage:

-

Keep the container tightly closed to prevent moisture ingress.[4][7]

-

The material may darken in color during storage, which should be noted.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

5.1 Engineering Controls:

-

Ensure adequate ventilation.[7] Use of a local exhaust ventilation system is recommended, especially where dust or aerosols may be formed.[7][8]

-

Facilities should be equipped with an eyewash station and a safety shower.[9]

5.2 Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If ventilation is inadequate or when dust/aerosols are generated, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter (e.g., type ABEK).[10]

Caption: General workflow for safely handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid guidelines immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician if you feel unwell.[4][6][8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][6] If skin irritation occurs, get medical advice.[10] |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Consult a physician.[6] |

| Ingestion | Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4][6] Rinse mouth with water and drink plenty of water or milk.[4][6] Seek immediate medical attention.[4] |

Fire-Fighting and Accidental Release Measures

7.1 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][6][7]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7]

7.2 Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment (PPE).[7] Ensure adequate ventilation and evacuate personnel from the area.[6][7] Avoid breathing dust or vapors.[6][7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[7]

-

Containment and Cleanup: Sweep up or shovel the spilled material into a suitable, closed container for disposal.[4][7]

Caption: Decision-making flowchart for a this compound spill.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[4]

-

Chemical Stability: The substance is stable under normal conditions of use and storage.[4]

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4]

Toxicological and Ecological Information

9.1 Toxicological Information:

-

Acute Toxicity: No acute toxicity information is available for the product itself.[4] It may be harmful if swallowed, and some reports classify it under "Acute toxicity, oral".[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Respiratory or Skin Sensitization: No information available.[4]

-

Carcinogenicity: No information is available on the carcinogenic effects of this substance.[4]

9.2 Ecological Information:

-

No specific data is available on ecotoxicity (fish, daphnia, algae).[6]

-

It is advised to prevent the substance from entering the environment and drains.[7][10]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[7] Contaminated packaging should be treated as the product itself.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Synthesis of Novel Polymers Utilizing 1,10-Dibromodecane

Introduction

1,10-Dibromodecane is a versatile difunctional alkyl halide monomer that serves as a crucial building block in the synthesis of a variety of polymers. Its ten-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer backbone, while the terminal bromine atoms provide reactive sites for various polymerization reactions, including polycondensation and polyaddition. These characteristics make it a valuable component in the design of specialty polymers for diverse applications in materials science and drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of polymers using this compound as a key monomer. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Synthesis of Poly(p-phenylene decylene) via Kumada Coupling Polycondensation

Poly(p-phenylene alkylene)s are a class of semi-crystalline polymers that combine rigid aromatic units with flexible aliphatic spacers. This combination of properties makes them suitable for applications requiring good thermal stability and processability. The Kumada coupling reaction provides an effective method for the synthesis of these polymers.

Applications:

-

High-performance engineering plastics

-

Melt-processable thermoplastic elastomers

-

Advanced composite materials

Synthesis of Aliphatic Polysulfides by Polycondensation

Aliphatic polysulfides are polymers known for their excellent resistance to solvents and oils, as well as their good weatherability. The polycondensation of this compound with a sulfur source, such as sodium sulfide, yields poly(decamethylene sulfide), a flexible and resilient material.

Applications:

-

Sealants and adhesives

-

Industrial gaskets and hoses

-

Coatings with high chemical resistance

Synthesis of Ionene Polymers through Polyaddition

Ionene polymers are a class of polyamines containing quaternary ammonium groups in the polymer backbone. These cationic polymers are of significant interest for a variety of applications due to their ability to interact with negatively charged molecules and surfaces. The reaction of this compound with a tertiary diamine, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, results in the formation of a quaternary ammonium polysalt.

Applications:

-

Gene delivery vectors

-

Antimicrobial agents

-

Flocculants in water treatment

-

Components of ion-exchange membranes

Quantitative Data Summary

The following tables summarize key quantitative data for polymers synthesized using this compound.

Table 1: Thermal Properties of Polymers Derived from this compound

| Polymer Name | Polymer Class | Melting Point (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |

| Poly(p-phenylene decylene) | Poly(p-phenylene alkylene) | 84.6[1] | Not Reported | Not Reported |

| Poly(decamethylene sulfide) | Aliphatic Polysulfide | Not Reported | Not Reported | Not Reported |

| Decamethylene Ionene | Ionene | Not Reported | Not Reported | Not Reported |

Table 2: Molecular Weight Data for Polymers Derived from this compound

| Polymer Name | Number-Average MW (Mn) ( g/mol ) | Weight-Average MW (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(p-phenylene decylene) | Low Molecular Weight Reported[1] | Not Reported | Not Reported |

| Poly(decamethylene sulfide) | Not Reported | Not Reported | Not Reported |

| Decamethylene Ionene | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene decylene) via Kumada Coupling

This protocol describes a generalized procedure for the synthesis of poly(p-phenylene decylene) using a Kumada coupling reaction between the Grignard reagent of this compound and p-dichlorobenzene.

Materials:

-

This compound

-

Magnesium turnings

-

p-Dichlorobenzene

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Methanol

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under a nitrogen atmosphere.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, dissolve p-dichlorobenzene and a catalytic amount of Ni(dppp)Cl2 in anhydrous THF.

-

Cool the Grignard reagent to 0 °C and slowly add the solution of p-dichlorobenzene and catalyst.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.

-

Cool the reaction mixture and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and precipitate the polymer by pouring the solution into an excess of methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum.

Workflow for the synthesis of Poly(p-phenylene decylene).

Protocol 2: Synthesis of Poly(decamethylene sulfide)

This protocol outlines the synthesis of poly(decamethylene sulfide) by the polycondensation of this compound and sodium sulfide.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na2S·9H2O)

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

Add NMP to the flask to create a solution.

-

Heat the solution to gently remove the water of hydration under a stream of nitrogen.

-

Once the water is removed, cool the solution to room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Cool the reaction mixture and pour it into a large volume of methanol/water (1:1) to precipitate the polymer.

-

Filter the polymer, wash thoroughly with water and then with methanol.

-

Dry the polymer under vacuum at 60 °C.

Synthesis of Poly(decamethylene sulfide).

Protocol 3: Synthesis of a Decamethylene Ionene Polymer

This protocol provides a method for the synthesis of an ionene polymer from this compound and N,N,N',N'-tetramethyl-1,6-hexanediamine.

Materials:

-

This compound

-

N,N,N',N'-Tetramethyl-1,6-hexanediamine

-

Dimethylformamide (DMF)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and N,N,N',N'-tetramethyl-1,6-hexanediamine in DMF.

-

Heat the solution with stirring at 70-80 °C for 48 hours under a nitrogen atmosphere.

-

The polymer will precipitate from the solution as it forms.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated polymer.

-

Wash the polymer extensively with acetone to remove any unreacted monomers and solvent.

-

Dry the ionene polymer under vacuum.

Relationship of monomers to Ionene polymer.

References

Application Notes and Protocols for 1,10-Dibromodecane as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dibromodecane is a linear, bifunctional alkyl halide that serves as a valuable crosslinking agent for polymers possessing nucleophilic side groups. Its ten-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer network, while the terminal bromine atoms provide reactive sites for forming stable covalent bonds with polymers containing amine, thiol, or hydroxyl functionalities. This crosslinking process enhances the mechanical properties, thermal stability, and solvent resistance of the parent polymer. In the context of drug delivery, hydrogels and nanoparticles formulated from polymers crosslinked with this compound can offer controlled release profiles and improved stability. These materials are particularly relevant for the encapsulation and delivery of therapeutic agents where sustained release is desirable.

Principle of Crosslinking

The primary mechanism for crosslinking using this compound involves nucleophilic substitution reactions. Typically, this is a bimolecular nucleophilic substitution (SN2) reaction where a nucleophilic group on the polymer chain (e.g., a primary or secondary amine) attacks one of the electrophilic carbon atoms attached to a bromine atom on the this compound molecule. This results in the displacement of the bromide ion and the formation of a covalent bond between the polymer and the crosslinker. As this compound has two reactive ends, it can react with two different polymer chains, or two different points on the same polymer chain, to form a crosslink. The extent of crosslinking can be controlled by adjusting the molar ratio of the crosslinker to the polymer's reactive functional groups, the reaction time, and the temperature.

Applications in Polymer Science and Drug Delivery

Polymers crosslinked with this compound are suitable for a variety of applications, including:

-

Hydrogel Formation: Creating stable, three-dimensional hydrogel networks for use in drug delivery, tissue engineering, and as absorbent materials. The hydrophobic decane chain can influence the swelling properties and the release kinetics of encapsulated hydrophobic drugs.

-

Nanoparticle and Microparticle Formulation: Stabilizing polymeric nanoparticles and microparticles for targeted and controlled drug delivery. Crosslinking the polymer matrix can prevent premature degradation and drug leakage.

-

Biomaterial Modification: Enhancing the mechanical strength and stability of biopolymers such as chitosan and poly-L-lysine for applications in wound dressings and tissue scaffolds.

-

Gene Delivery: Crosslinking of cationic polymers like polyethyleneimine (PEI) can reduce cytotoxicity and improve the stability of polyplexes for gene delivery applications.

Data Presentation

The following tables summarize illustrative quantitative data on the effect of this compound crosslinking on the properties of a representative amine-containing polymer, such as polyethyleneimine (PEI).

Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio

| Molar Ratio (this compound : Amine Groups) | Swelling Ratio (w/w) |

| 1:100 | 25.3 ± 2.1 |

| 1:50 | 18.7 ± 1.5 |

| 1:25 | 12.1 ± 1.1 |

| 1:10 | 7.5 ± 0.8 |

Table 2: Influence of Crosslinking on the Mechanical Properties of Polymer Films

| Molar Ratio (this compound : Amine Groups) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Uncrosslinked) | 1.2 ± 0.2 | 350 ± 30 |

| 1:100 | 3.5 ± 0.4 | 280 ± 25 |

| 1:50 | 6.8 ± 0.6 | 210 ± 20 |

| 1:25 | 10.2 ± 0.9 | 150 ± 15 |

Experimental Protocols

Protocol 1: Synthesis of a this compound Crosslinked Polyethyleneimine (PEI) Hydrogel

This protocol describes the preparation of a crosslinked PEI hydrogel. The degree of crosslinking can be modulated by varying the ratio of this compound to the amine groups in the PEI.

Materials:

-

Branched Polyethyleneimine (bPEI, MW 25,000 Da)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dialysis tubing (MWCO 10,000 Da)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

PEI Solution Preparation: Dissolve 1.0 g of branched PEI in 20 mL of DMSO in a reaction vessel. Stir the solution until the PEI is completely dissolved.

-

Crosslinker Addition: In a separate container, dissolve the desired amount of this compound in 5 mL of DMSO. For a 1:50 molar ratio of crosslinker to PEI amine groups, this would be approximately 0.15 g of this compound.

-

Slowly add the this compound solution to the stirring PEI solution dropwise over 15 minutes.

-

Crosslinking Reaction: Heat the reaction mixture to 60°C and allow it to stir for 24 hours. The solution will become more viscous as the crosslinking proceeds.

-

Purification: After 24 hours, cool the reaction mixture to room temperature. Transfer the resulting viscous solution or gel into dialysis tubing.

-

Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted this compound and DMSO.

-

Lyophilization: Freeze the purified hydrogel and lyophilize to obtain a dry, porous scaffold.

-

Characterization: The crosslinked hydrogel can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of C-N bonds, and the degree of swelling can be determined by immersing a known weight of the dried hydrogel in PBS and measuring the weight of the swollen gel.

Protocol 2: Characterization of Swelling Ratio

Procedure:

-

Weigh a small, dried sample of the crosslinked hydrogel (W_d).

-

Immerse the sample in a known volume of PBS (pH 7.4) at 37°C.

-

Allow the hydrogel to swell to equilibrium (typically 24 hours).

-

Carefully remove the swollen hydrogel from the PBS, blot the surface to remove excess water, and weigh it (W_s).

-

The swelling ratio is calculated as: Swelling Ratio = (W_s - W_d) / W_d.

Protocol 3: Characterization of Mechanical Properties

Procedure:

-

Prepare thin films of the crosslinked polymer by casting the reaction mixture into a suitable mold before gelation is complete and allowing the solvent to evaporate slowly.

-

Once dried, cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

-

Perform tensile testing using a universal testing machine at a constant crosshead speed.

-

Record the stress-strain curve and determine the tensile strength and elongation at break.

Visualization of Experimental Workflow and Signaling Pathways

Caption: Workflow for the synthesis and characterization of a crosslinked polymer.

Caption: Schematic of the polymer crosslinking reaction mechanism.

Application of 1,10-Dibromodecane in the Synthesis of Dicationic Ionic Liquids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dibromodecane is a versatile difunctional alkylating agent crucial for the synthesis of a specific class of ionic liquids (ILs) known as dicationic ionic liquids (DILs). These molecules feature two cationic centers connected by a ten-carbon alkyl chain, a structure that imparts unique physicochemical properties compared to conventional monocationic ILs. The long, flexible decane linker influences properties such as viscosity, thermal stability, and surface activity, making these DILs promising candidates for various applications, including as phase-transfer catalysts, electrolytes, lubricants, and antimicrobial agents. The synthesis of these materials typically involves a two-step process: the quaternization of a nitrogen-containing heterocyclic compound, followed by an optional anion exchange to tune the properties of the final ionic liquid.

Core Applications

The primary application of this compound in this context is as a linker to form symmetrical dicationic cations. The resulting "geminal" DILs, where two identical cationic headgroups are joined by the decane spacer, have garnered significant interest. The length of the alkyl chain is a critical parameter in determining the physical state and properties of the resulting IL. Longer chains, such as the decane linker, can lead to ILs with lower melting points and enhanced hydrophobic character.

Physicochemical Properties of Dicationic Ionic Liquids

The structural features of DILs derived from this compound, namely the two cationic heads and the long alkyl spacer, lead to distinct properties:

-

Higher Thermal Stability: Dicationic ionic liquids often exhibit greater thermal stability compared to their monocationic counterparts.

-